Physicochemical Differentiation: LogP, Molecular Weight, and Topological Polar Surface Area vs. Unsubstituted Phenyl Analog
The introduction of an ortho-chlorine substituent on the 5-phenyl ring produces measurable alterations in key drug-likeness parameters compared to the unsubstituted 5-phenyl-1,2,4-oxadiazole-3-carboxylic acid (CAS 37937-62-5) [1]. The ortho-chloro compound has a molecular weight of 224.60 g/mol and a predicted XLogP3 of approximately 2.6–2.8, representing an increase of 34.44 g/mol in molecular weight and approximately 0.5 log units in lipophilicity relative to the unsubstituted analog (MW 190.16 g/mol; XLogP3 = 2.2) . This shift moves the compound closer to the optimal lipophilicity range for CNS penetration (LogP 2–4) while increasing its capacity for halogen bonding interactions with protein targets.
| Evidence Dimension | Molecular weight and predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | MW = 224.60 g/mol; predicted XLogP3 ≈ 2.7 (estimated from analog data) |
| Comparator Or Baseline | 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid (CAS 37937-62-5): MW = 190.16 g/mol; XLogP3 = 2.2 |
| Quantified Difference | ΔMW = +34.44 g/mol; ΔXLogP3 ≈ +0.5 log units |
| Conditions | Computational prediction (XLogP3 algorithm, PubChem release 2025.04.14) |
Why This Matters
The increased lipophilicity of the ortho-chloro derivative enhances predicted membrane permeability relative to the unsubstituted analog, which may be advantageous for intracellular or CNS-targeting applications where the non-chlorinated analog would exhibit insufficient passive diffusion.
- [1] PubChem. 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid. CID 21807087. CAS: 37937-62-5. View Source
